

Technical Guide: Spectroscopic Data & Characterization of 2-[methyl(4-methylphenyl)amino]ethanol

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | Ethanol, 2-[methyl(4-methylphenyl)amino]- |
| CAS No.: | 2842-44-6 |
| Cat. No.: | B1585560 |

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Executive Technical Summary

Compound Name: 2-[methyl(4-methylphenyl)amino]ethanol Common Abbreviations: MHPT, N-Methyl-N-(2-hydroxyethyl)-p-toluidine CAS Registry Number: 2842-44-6 Molecular Formula:

Molecular Weight: 165.23 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)

Core Application: This compound functions primarily as an amine accelerator (co-initiator) in Type II photo-initiating systems. In dental composites and orthopedic cements, it acts as an electron donor, reacting with excited-state photosensitizers (e.g., Camphorquinone) to generate free radicals that drive the polymerization of methacrylate resins. Its mono-hydroxyethyl moiety balances reactivity with solubility, reducing the leaching potential compared to simpler anilines.

Physicochemical Profile

Precise physical constants are prerequisite for developing purification protocols and solubility parameters in resin formulations.

| Property | Value | Conditions / Note |
|----------------------|---|---|
| Physical State | Viscous Liquid / Low-melting Solid | Ambient Temperature |
| Boiling Point | 152–154 °C | @ 10 Torr (Reduced Pressure) |
| Density | g/cm ³ | Predicted @ 20 °C |
| Refractive Index () | 1.567 | Standard Reference |
| pKa (Calculated) | ~5.2 (Amine), ~14.7 (Alcohol) | Amine basicity is critical for proton transfer mechanisms.[1] [4] |
| Solubility | Soluble in organic solvents (DCM, THF, Ethanol) | Limited water solubility; highly compatible with methacrylate monomers. |

Spectroscopic Characterization

The following data sets provide a self-validating identity profile. Assignments are based on high-resolution instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural verification and impurity profiling (e.g., distinguishing mono-hydroxyethyl from bis-hydroxyethyl impurities).

H NMR Data (500 MHz, CDCl₃)

)

| Chemical Shift (, ppm) | Multiplicity | Integration | Coupling (, Hz) | Assignment | Structural Context |
|-------------------------|---------------|-------------|------------------|--------------|---|
| 7.08 | Doublet (d) | 2H | 8.4 | Ar-H (meta) | Aromatic ring protons adjacent to methyl group. [3][5] |
| 6.78 | Doublet (d) | 2H | 8.4 | Ar-H (ortho) | Aromatic ring protons adjacent to Nitrogen (shielded by resonance). |
| 3.80 | Triplet (t) | 2H | 5.6 | | Methylene group adjacent to oxygen (deshielded). |
| 3.43 | Triplet (t) | 2H | 5.4 | | Methylene group adjacent to nitrogen. |
| 2.93 | Singlet (s) | 3H | - | | N-Methyl group (diagnostic singlet). |
| 2.28 | Singlet (s) | 3H | - | | Tolyl methyl group.[3] |
| 2.01 | Broad Singlet | 1H | - | | Hydroxyl proton (shift varies with |

concentration
/H-bonding).

C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (, ppm) | Carbon Type | Assignment |
|-------------------------|--------------|-------------------------|
| 148.3 | Quaternary C | Aromatic C-N (Ipso) |
| 129.8 | Methine CH | Aromatic C (Meta) |
| 127.1 | Quaternary C | Aromatic C-CH (Para) |
| 114.0 | Methine CH | Aromatic C (Ortho) |
| 60.1 | Methylene CH | |
| 56.2 | Methylene CH | |
| 39.1 | Methyl CH | |
| 20.4 | Methyl CH | |

Infrared Spectroscopy (FT-IR)

FT-IR is utilized for rapid quality control (QC) to monitor the presence of water or degradation products.

- ~3300–3500 cm

(Broad): O-H stretching vibration (Intermolecular H-bonding).

- 2800–3000 cm

: C-H stretching (Aliphatic and Aromatic).

- ~1615 cm

& ~1520 cm

: Aromatic C=C ring skeletal vibrations.

- ~1350 cm

: C-N stretching (Aromatic amine).

- ~800–820 cm

: C-H out-of-plane bending (Para-substituted benzene ring diagnostic).

UV-Vis Spectroscopy & Photochemistry

While MHPT absorbs in the UV region, its utility lies in its interaction with visible-light photosensitizers.

- Absorption Maxima (

): Typically ~250 nm and ~300 nm (characteristic of N-alkyl anilines).

- Functional Role: MHPT does not absorb the curing light (usually Blue LED, 450-470 nm). Instead, it acts as a reductive quencher for the excited triplet state of Camphorquinone (CQ).

Experimental Workflows

Protocol 4.1: Structural Validation via NMR

Objective: Confirm identity and calculate molar purity.

- Sampling: Weigh 10–15 mg of MHPT into a clean vial.
- Solvation: Add 0.6 mL of deuterated chloroform () containing 0.03% TMS as an internal standard.
- Acquisition:

- Set probe temperature to 298 K.
- Acquire
H spectrum with a minimum of 16 scans and a relaxation delay () of 5 seconds to ensure accurate integration of the aromatic protons.
- Analysis: Integrate the singlet at 2.93 ppm (N-Me) and normalize to 3. Compare the integration of the aromatic doublets (expected 2:2). Deviations indicate impurities like N,N-dimethyl-p-toluidine.[6]

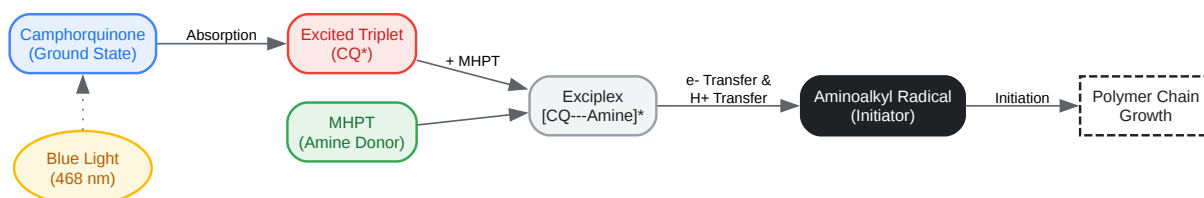
Protocol 4.2: Photo-Initiation Efficiency Test

Objective: Verify the activity of MHPT in a model resin system.

- Resin Prep: Mix TEGDMA/Bis-GMA (50/50 wt%) with 0.2 wt% Camphorquinone (CQ).
- Activation: Add 0.8 wt% MHPT to the mixture. Sonicate in the dark for 10 mins.
- Curing: Irradiate a 1mm sample with a dental LED (468 nm, 1000 mW/cm²).
- Validation: The mixture should gel within 10–20 seconds. Lack of gelation indicates degradation of the amine (oxidation).

Mechanism & Visualization

The following diagram illustrates the critical electron transfer pathway where MHPT activates the polymerization process.



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Figure 1: Mechanism of amine-mediated photo-initiation. MHPT donates an electron and a proton to the excited photosensitizer, generating the reactive radical species.

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